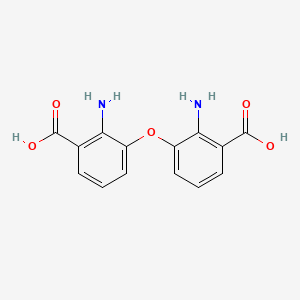
Benzoic acid, 3,3'-oxybis(2-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,3'-oxybis(2-amino-, also known as Benzoic acid, 3,3'-oxybis(2-amino-, is a useful research compound. Its molecular formula is C14H12N2O5 and its molecular weight is 288.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 3,3'-oxybis(2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 3,3'-oxybis(2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key thermodynamic parameters of 3,aminobenzoic acid derivatives, and how are they experimentally determined?
- Methodological Answer : Standard molar enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (ΔG°) are determined via calorimetry (e.g., bomb calorimetry) and gas-phase mass spectrometry. For example, ΔfH° for 3-aminobenzoic acid is reported as -451.9 ± 1.7 kJ/mol using combustion calorimetry . Phase transition data (melting points, enthalpy of fusion) are measured via differential scanning calorimetry (DSC).
Q. How is benzoic acid quantified in biological matrices using LC-MS?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) protocols involve reversed-phase C18 columns, mobile phases (e.g., methanol/water with 0.1% formic acid), and electrospray ionization (ESI) in negative ion mode. Calibration curves are validated using internal standards (e.g., deuterated benzoic acid) to account for matrix effects .
Q. What in vitro models are used to assess benzoic acid's cytotoxicity?
- Methodological Answer : Mammalian cell lines (e.g., HEK293, HepG2) are exposed to benzoic acid at varying concentrations (0.1–10 mM) for 24–72 hours. Viability is assessed via MTT assays or flow cytometry. Studies show mild irritation at ≤0.2% concentrations in human epidermal models .
Q. How does benzoic acid function as a preservative in microbial inhibition studies?
- Methodological Answer : Benzoic acid acts as a lipophilic weak acid, disrupting microbial membrane potential and intracellular pH. Minimum inhibitory concentrations (MICs) are determined using broth microdilution assays against spoilage yeasts (e.g., Saccharomyces cerevisiae) .
Q. What are the primary metabolic pathways of benzoic acid in eukaryotic models?
- Methodological Answer : In S. cerevisiae, benzoic acid is detoxified via conjugation with glucuronic acid or glycine, forming hippuric acid. Tracer studies (e.g., C14 labeling) confirm rapid excretion (75–80% within 6 hours) without bioaccumulation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic data for benzoic acid derivatives?
- Methodological Answer : Cross-validation using multiple techniques (e.g., gas-phase IR spectroscopy vs. solution-phase calorimetry) accounts for experimental artifacts. For example, discrepancies in ΔfH° values may arise from sample purity or humidity; rigorous drying and purity checks (HPLC ≥99%) are critical .
Q. What strategies are employed to analyze conflicting genotoxicity data for benzoic acid derivatives?
- Methodological Answer : Ames tests (bacterial reverse mutation assay) and micronucleus tests (in vitro/in vivo) are compared. For instance, benzoic acid is negative in Salmonella assays but shows clastogenicity in mammalian cells at high doses (>4% w/v). Dose-response modeling and OECD guideline compliance are prioritized .
Q. How do transcriptomic data elucidate benzoic acid's impact on microbial stress response pathways?
- Methodological Answer : RNA-seq or qRT-PCR identifies upregulated genes (e.g., TPO1 in S. cerevisiae under benzoic acid stress). Knockout strains (Δgcn4, Δstp1) validate transcription factor roles in multidrug resistance. Pathway enrichment analysis (e.g., KEGG) links amino acid depletion to stress tolerance .
Q. What computational methods validate the experimental IR and mass spectra of benzoic acid analogs?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and isotopic patterns. Overlay of experimental vs. calculated spectra (e.g., IR at 1680–1700 cm⁻¹ for C=O stretch) confirms structural assignments .
Q. How do researchers design experiments to differentiate between passive diffusion and active transport of benzoic acid in cellular uptake?
- Methodological Answer : Competitive inhibition assays using protonophores (e.g., CCCP) or ATPase inhibitors (e.g., sodium azide) distinguish passive uptake (pH-dependent) from active transport. Radiolabeled ([14C]-benzoic acid) uptake kinetics in wild-type vs. transporter-deficient strains (Δtpo1) quantify transporter contributions .
特性
CAS番号 |
32602-67-8 |
|---|---|
分子式 |
C14H12N2O5 |
分子量 |
288.25 g/mol |
IUPAC名 |
2-amino-3-(2-amino-3-carboxyphenoxy)benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c15-11-7(13(17)18)3-1-5-9(11)21-10-6-2-4-8(12(10)16)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20) |
InChIキー |
DWTYTLYFPQXMCY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
正規SMILES |
C1=CC(=C(C(=C1)OC2=CC=CC(=C2N)C(=O)O)N)C(=O)O |
Key on ui other cas no. |
32602-67-8 |
同義語 |
3-oxyanthranilic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















